molecular formula C11H21NO B8654617 2-[(Diethylamino)methyl]cyclohexanone

2-[(Diethylamino)methyl]cyclohexanone

Cat. No.: B8654617
M. Wt: 183.29 g/mol
InChI Key: LTBLMYLXXFMMIY-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]cyclohexanone is a cyclohexanone derivative featuring a diethylamino group attached via a methylene bridge at the 2-position of the cyclohexanone ring. Its molecular formula is C₁₁H₂₁NO (calculated molecular weight: 183.30 g/mol). The diethylamino group imparts basicity and lipophilicity, influencing solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Diethylamino)methyl]cyclohexanone can be synthesized through a Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and diethylamine. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

    Cyclohexanone: reacts with and in the presence of hydrochloric acid.

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-[(Diethylamino)methyl]cyclohexanone serves as a precursor in the synthesis of several pharmaceuticals, particularly analgesics and anesthetics. Its structural properties allow it to act as an intermediate in the production of compounds that modulate pain pathways or provide sedation.

Case Study: Tramadol Synthesis
The compound is notably used in synthesizing Tramadol, a widely used analgesic. Research indicates that optimizing the synthesis route for this compound can enhance the yield and purity of Tramadol, leading to more effective pain management therapies .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with specific functional groups tailored for targeted applications.

Reactivity and Transformations
The compound can participate in reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation : It can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : The compound may be reduced to yield alcohols or amines.
  • Substitution Reactions : The diethylamino group can be substituted under appropriate conditions to introduce diverse functionalities.

Recent studies have explored the biological activities of this compound derivatives, indicating potential therapeutic applications:

  • Antimicrobial Activity
    Research has demonstrated that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations ranging from 2 to 64 μg/mL.
  • Analgesic Properties
    In animal models, compounds derived from this compound have shown dose-dependent analgesic effects comparable to standard analgesics. This suggests its potential use in pain management protocols.
  • Enzymatic Inhibition
    The compound has been investigated for its ability to inhibit specific metabolic enzymes, which could lead to altered metabolic pathways beneficial in treating various conditions.

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 2–64 μg/mL
AnalgesicNociceptive pathwaysPain reduction
Enzyme InhibitionVarious metabolic enzymesAltered metabolic rates

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]cyclohexanone involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-[(Diethylamino)methyl]cyclohexanone with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications
This compound C₁₁H₂₁NO 183.30 Diethylamino-methyl High lipophilicity; potential cytostatic agent
2-[(Dimethylamino)methyl]cyclohexanone C₉H₁₇NO 155.24 Dimethylamino-methyl Used as a biomarker in Citrus storage studies
2-[(N,N-Dibenzylamino)methyl]cyclohexanone·HCl C₂₁H₂₅NO·HCl 343.89 Dibenzylamino-methyl Increased steric bulk; pharmaceutical research
2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone C₁₄H₁₉NO₂ 233.31 Ethylamino + hydroxyphenyl Detected in NMR-based analytical studies
2-(2-Methoxyphenylmethyl)cyclohexanone C₁₄H₁₈O₂ 218.29 Methoxyphenyl-methyl Aromatic conjugation; synthetic intermediate

Key Observations :

  • Lipophilicity: The diethylamino group increases logP compared to dimethylamino analogs, enhancing membrane permeability .
  • Steric Effects: Dibenzylamino derivatives exhibit higher molecular weights and steric hindrance, limiting biological accessibility .
  • Electronic Effects : Methoxyphenyl and hydroxyphenyl substituents introduce resonance effects, altering reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(Diethylamino)methyl]cyclohexanone, and what factors influence the choice of method?

  • Methodological Answer : Two primary approaches are used:

  • Enamine Synthesis : Reacting cyclohexanone with diethylamine via enamine intermediates under acidic conditions (e.g., acetic anhydride or p-toluenesulfonic acid) . This method leverages the nucleophilic addition of amines to ketones, followed by cyclization.
  • Biocatalytic Methods : Enzymatic reduction or hydroxylation using catalysts like baker’s yeast or P-450 monooxygenase, which offer high enantioselectivity and eco-friendly conditions .
  • Factors : Catalyst availability, enantiomeric purity requirements, scalability, and reaction time.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Resolves structural features like the diethylamino group (δ 1.0–1.5 ppm for CH3, δ 2.5–3.0 ppm for N-CH2) and cyclohexanone protons (δ 2.1–2.4 ppm for carbonyl-adjacent CH2) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities using high-resolution instruments like TOF-LC-MS .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

Q. How can researchers optimize purification of this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Employ solvents like methanol or ethanol, leveraging solubility differences at low temperatures .
  • Distillation : For high-purity demands, fractional distillation under reduced pressure minimizes thermal decomposition .

Q. What are the key safety considerations when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines or ketones .
  • PPE : Nitrile gloves and lab coats to prevent skin contact, which can cause irritation .
  • Spill Management : Absorb with diatomaceous earth and decontaminate with ethanol .

Q. How does the diethylamino group influence the reactivity of cyclohexanone derivatives?

  • Methodological Answer :

  • Electronic Effects : The amine acts as an electron donor, increasing nucleophilicity at the carbonyl carbon, facilitating reactions like Michael additions .
  • Steric Effects : Bulky diethyl groups may hinder reactions at the cyclohexanone ring, requiring optimized conditions (e.g., elevated temperatures) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states and intermediates using software like Gaussian. For example, B3LYP/6-31G** optimizes geometries and predicts activation energies for enamine formation .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys suggest feasible routes by analyzing reaction databases .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for biocatalytically synthesized this compound?

  • Methodological Answer :

  • Chiral HPLC : Validate ee using chiral stationary phases (e.g., amylose derivatives) .
  • Kinetic Analysis : Compare enzyme activity under varying pH/temperature to identify optimal conditions for reproducibility .
  • Meta-Studies : Cross-reference datasets from multiple sources to identify methodological biases (e.g., substrate concentration effects) .

Q. How can researchers mitigate byproduct formation during the enamine synthesis of this compound?

  • Methodological Answer :

  • Condition Optimization : Lower reaction temperatures (0–5°C) reduce aldol condensation byproducts .
  • Catalyst Screening : Replace traditional acids with milder catalysts (e.g., pyrrolidine) to minimize side reactions .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What are the challenges in scaling up enzymatic synthesis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Enzyme Stability : Immobilize enzymes on solid supports (e.g., silica nanoparticles) to enhance reusability .
  • Solvent Systems : Use biphasic systems (e.g., water/MTBE) to improve substrate solubility and product recovery .
  • Cost-Benefit Analysis : Compare batch vs. continuous flow reactors to balance yield and operational costs .

Q. How does the stereochemistry of this compound impact its utility in chiral ligand design?

  • Methodological Answer :
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction .
  • Coordination Studies : Test enantiomers in asymmetric catalysis (e.g., hydrogenation) to correlate stereochemistry with catalytic efficiency .
  • Molecular Dynamics : Simulate ligand-receptor interactions to predict enantioselectivity in drug design .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(diethylaminomethyl)cyclohexan-1-one

InChI

InChI=1S/C11H21NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h10H,3-9H2,1-2H3

InChI Key

LTBLMYLXXFMMIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CCCCC1=O

Origin of Product

United States

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